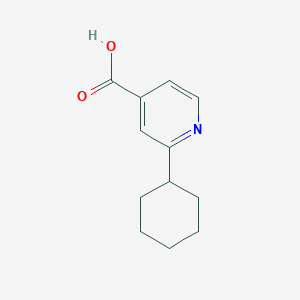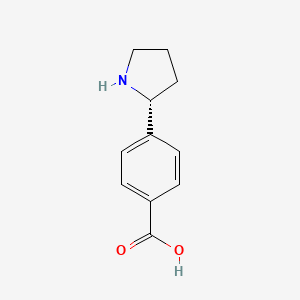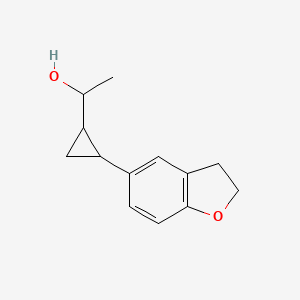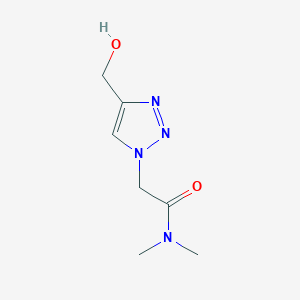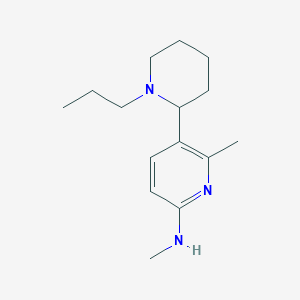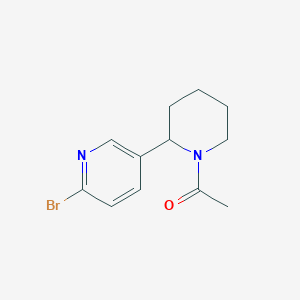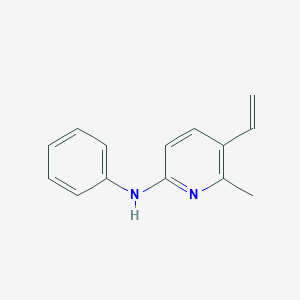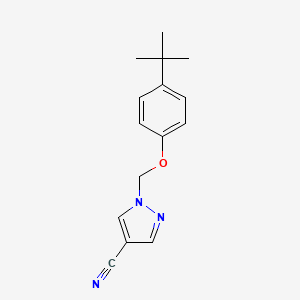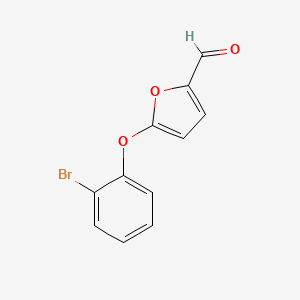
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone is a chemical compound with the molecular formula C10H15NO2S. It is a derivative of thiazole and tetrahydropyran, which are both significant in various chemical and biological applications. This compound is primarily used as an intermediate in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone typically involves the reaction of N-Methoxy-N-Methyltetrahydropyran-4-carboxamide with Methylmagnesium Bromide. The reaction is carried out in a dry reaction flask with tetrahydrofuran as the solvent. The mixture is cooled to -60°C, and the reagent is added slowly over a period of 8 minutes. The temperature is then gradually increased to 0°C over 6 hours, followed by dilution with water and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
化学反应分析
Types of Reactions
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of cell biology detection reagents and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule .
相似化合物的比较
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)ethanone: A simpler analog without the thiazole ring.
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, and abafungin, which have diverse biological activities.
Uniqueness
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone is unique due to the combination of the tetrahydropyran and thiazole rings, which confer specific chemical and biological properties. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals.
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
1-[2-(oxan-4-yl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C10H13NO2S/c1-7(12)9-6-14-10(11-9)8-2-4-13-5-3-8/h6,8H,2-5H2,1H3 |
InChI 键 |
ZNPNQRNVRWBQPL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CSC(=N1)C2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


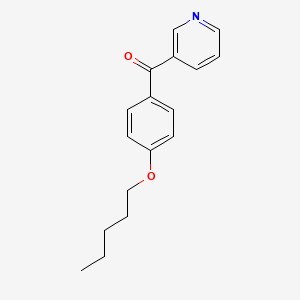
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)
